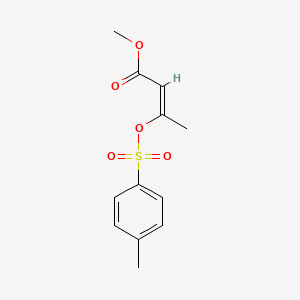

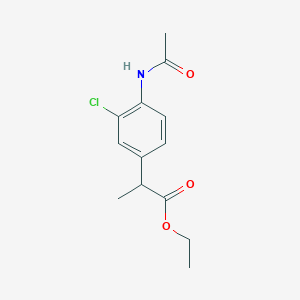

Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate involves several key steps, starting from methyl acetoacetate. A notable method includes the reaction of methyl acetoacetate with p-toluenesulfonyl chloride in the presence of LiCl and TMEDA, highlighting the process's efficiency and specificity for producing the (Z)-isomer (Ashida, Nakatsuji, & Tanabe, 2018).

Molecular Structure Analysis

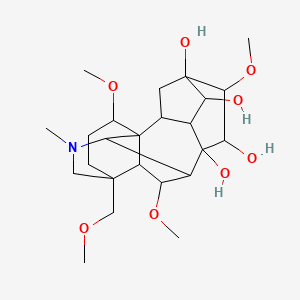

X-ray analysis has played a crucial role in determining the molecular structure of derivatives of Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a closely related compound, was structurally elucidated, providing insights into its molecular configuration and the impact of substituents on its geometry (Vasin et al., 2016).

Chemical Reactions and Properties

Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate undergoes various chemical reactions, including bromination-dehydrobromination, to yield derivatives that serve as synthetic equivalents for further transformations. These reactions facilitate the production of Michael adducts through nucleophilic attack, underscoring the compound's reactivity and utility in synthesizing complex molecules (Vasin et al., 2016).

Physical Properties Analysis

The physical properties of Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate and its derivatives are essential for their application in synthesis. For instance, the solubility, melting point, and stability are critical parameters that influence their behavior in various reaction conditions.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, play a significant role in the compound's applications. Its ability to participate in cross-coupling reactions and act as a precursor for further functionalization highlights its versatility and importance in organic synthesis (Ashida, Nakatsuji, & Tanabe, 2018).

科学的研究の応用

Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-Butenoate

A study by Ashida, Nakatsuji, and Tanabe (2018) discusses the use of Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate in the synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-Butenoate. This process is significant for the preparation of cross-coupling partners in organic syntheses, indicating its utility in creating complex organic compounds (Ashida, Nakatsuji, & Tanabe, 2018).

Novel 1-Pyrroline Fatty Ester Derivative Synthesis

Jie and Syed-Rahmatullah (1991) report the synthesis of a novel 1-pyrroline fatty ester derivative from Methyl isoricinoleate, which involves the reaction with toluene-p-sulphonyl chloride to produce derivatives including (Z)-methyl 9-tosyloxyoctadec-12-enoate. This study showcases the potential of related compounds in the development of new organic structures (Jie & Syed-Rahmatullah, 1991).

Synthesis of β-Lactams from Nonproteinogenic Amino Acids

Buchholz and Hoffmann (1991) explored the transformation of Methyl 2-(1-hydroxyalkyl)prop-2-enoates into N-substituted Methyl (E)-2-(aminomethyl)alk-2-enoates and N-substituted Methyl 2-(1-aminoalkyl)prop-2-enoates. This study highlights the compound's role in the synthesis of β-lactams, which are critical in pharmaceutical applications (Buchholz & Hoffmann, 1991).

Aziridination of Methyl Long-chain Alkenoates

Rauf and Ahmad (2005) discuss the aziridination of Methyl long-chain alkenoates, including derivatives of Methyl (Z)-octadec-9-enoate, using chloramine-T. This reaction leads to the formation of aziridines, indicating the compound's potential in synthesizing nitrogen-containing rings (Rauf & Ahmad, 2005).

Synthesis of Organosulfur and Organoselenium Derivatives

Jacob et al. (2014) describe the synthesis of new organochalcogenium compounds from a renewable source, using Methyl (Z)-12-[(p-toluenesulfonyl)oxy]methyl-9-octadecenoate derived from castor bean oil. This demonstrates the compound's role in green chemistry and the production of organosulfur and organoselenium derivatives (Jacob et al., 2014).

特性

IUPAC Name |

methyl (Z)-3-(4-methylphenyl)sulfonyloxybut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5S/c1-9-4-6-11(7-5-9)18(14,15)17-10(2)8-12(13)16-3/h4-8H,1-3H3/b10-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBENOPMVGLDWSB-NTMALXAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(=CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O/C(=C\C(=O)OC)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxa](/img/no-structure.png)

![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)